8-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include information about its physical appearance (e.g., color, state of matter) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include reactions with various reagents, its behavior under different conditions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in various solvents, and stability under various conditions. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, may also be included .Scientific Research Applications
Dopaminergic Activity
One study investigated substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which are structurally related to 8-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride. These compounds were synthesized and evaluated as agonists of central and peripheral dopamine receptors. The dopaminergic activity was confirmed through effects on renal blood flow and renal vascular resistance in dogs, as well as rotational effects in rats with lesions in the substantia nigra, indicating potential for central nervous system applications (Pfeiffer et al., 1982).
Conformational Analysis in Water
The conformational state of a closely related compound, lorcaserin (8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride), was studied in water to understand its behavior. The analysis showed lorcaserin exists as a conformational equilibrium of two crown-chair forms, with the preferred conformation having the methyl group in an equatorial orientation. This study provides insights into the structural preferences of benzazepines in aqueous environments, which could influence their interaction with biological targets (Trigo-Mourino et al., 2013).
Allosteric Modulation of Sigma-1 Receptor
SKF83959, a compound closely related to the chemical structure of interest, was found to be a potent allosteric modulator of the sigma-1 receptor. This discovery uncovers a new role for SKF83959 and its analogs, revealing the underlying mechanism for its D1 receptor-independent effects. This could lead to new therapeutic strategies targeting the sigma-1 receptor for neurological conditions (Guo et al., 2013).
Synthesis and Pharmacological Evaluation
Research on the synthesis of tetrahydro-2-benzazepines with various substituents at the N-atom highlighted the relationship between structure and σ1 receptor affinity. Large substituents at the N-atom resulted in high-affinity ligands, providing valuable information for the design of σ1 receptor-targeted therapeutics. Such insights can guide the development of novel drugs with enhanced selectivity and efficacy (Hasebein et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-(2-methylpropyl)-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-11(2)8-12-5-6-13-4-3-7-15-10-14(13)9-12;/h5-6,9,11,15H,3-4,7-8,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJFGGXAOAIZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC2=C(CCCNC2)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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